Home > Products > Screening Compounds P136015 > Tandutinib hydrochloride
Tandutinib hydrochloride -

Tandutinib hydrochloride

Catalog Number: EVT-10950604
CAS Number:
Molecular Formula: C31H43ClN6O4
Molecular Weight: 599.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tandutinib hydrochloride, also referred to as MLN518 or CT53518, is a small molecule that acts as a potent antagonist of the Fms-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-Kit. It has garnered attention for its potential therapeutic applications, particularly in hematological malignancies such as acute myeloid leukemia (AML) where FLT3 mutations are prevalent. Tandutinib inhibits the phosphorylation of these kinases, thereby interfering with signaling pathways critical for cancer cell survival and proliferation .

Source and Classification

Tandutinib hydrochloride is classified as an antineoplastic agent due to its ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. It is derived from the quinazoline chemical class, which is known for its diverse biological activities. The compound is synthesized through various chemical reactions involving starting materials that lead to the formation of its active structure .

Synthesis Analysis

Methods and Technical Details

The synthesis of tandutinib hydrochloride has been optimized to improve yields and purity. One reported method involves the reaction of 4-isopropoxyphenylamine with trichloromethyl chloroformate, followed by coupling with piperazine. This method yields tandutinib with high purity (>99% HPLC) after recrystallization .

Another approach includes O-alkylation of methyl 3,4-dihydroxybenzoate, followed by nitration and catalytic hydrogenation to form the desired quinazoline derivative. The final product is obtained as a hydrochloride salt, ensuring enhanced solubility and stability .

Molecular Structure Analysis

Structure and Data

The molecular formula of tandutinib hydrochloride is C20_{20}H24_{24}ClN5_{5}O2_{2}. Its structure features a quinazoline core substituted with various functional groups that enhance its biological activity. The compound's three-dimensional conformation allows it to effectively bind to the active sites of target kinases, inhibiting their function.

  • Molecular Weight: Approximately 396.88 g/mol
  • Melting Point: 218-219 °C
  • Purity: Typically ≥98% (HPLC) in commercial preparations .
Chemical Reactions Analysis

Reactions and Technical Details

Tandutinib undergoes several key reactions during its synthesis:

  1. O-Alkylation: This step introduces alkoxy groups into the molecular structure, crucial for enhancing solubility.
  2. Nitration: Selective nitration allows for further functionalization of the quinazoline ring.
  3. Catalytic Hydrogenation: This reaction reduces double bonds within the molecule, stabilizing the structure.
  4. Cyclization: Final cyclization steps yield the complete quinazoline framework necessary for biological activity .
Mechanism of Action

Tandutinib exerts its effects primarily through inhibition of FLT3, PDGFR, and c-Kit signaling pathways. By binding to the ATP-binding site of these kinases, tandutinib prevents autophosphorylation and subsequent activation of downstream signaling cascades involved in cell proliferation and survival.

Process and Data

  • IC50 Values:
    • FLT3: ~200 nM
    • c-Kit and PDGFR: ~220 nM
  • In FLT3-ITD-positive acute myeloid leukemia cell lines, tandutinib has been shown to induce apoptosis and inhibit cellular proliferation through downregulation of key signaling molecules such as Akt and mTOR .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water, which facilitates its use in various biological assays.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored away from light and moisture.
  • pH Range: The hydrochloride form typically exhibits a pH range suitable for biological applications.

These properties make tandutinib hydrochloride an attractive candidate for further research in oncology .

Applications

Tandutinib hydrochloride has significant potential in scientific research, particularly in oncology:

  • Cancer Treatment: Its primary application lies in treating acute myeloid leukemia characterized by FLT3 mutations.
  • Research Tool: Used extensively in studies investigating kinase signaling pathways and their roles in cancer biology.
  • Combination Therapies: Explored as part of combination therapies to enhance efficacy against resistant cancer cell lines.
Molecular Targets and Selectivity of Tandutinib Hydrochloride in Tyrosine Kinase Inhibition

Fms-Like Tyrosine Kinase 3 Kinase Inhibition: Structural Basis and Mutational Sensitivity

Tandutinib hydrochloride (also known as MLN518 or CT53518) is a quinazoline-based small molecule inhibitor designed to target the Fms-like tyrosine kinase 3 receptor with high potency. Its chemical structure features a piperazine carboxamide core that facilitates binding to the adenosine triphosphate pocket of the Fms-like tyrosine kinase 3 kinase domain. Structural analyses reveal that tandutinib forms critical hydrogen bonds with the hinge region residue Cys694 and gatekeeper residue Phe691, stabilizing the kinase in an inactive conformation [1] [4]. This binding mode is particularly effective against Fms-like tyrosine kinase 3 proteins harboring internal tandem duplication mutations, which occur in approximately 25% of acute myeloid leukemia cases and confer constitutive activation [1] [5].

The compound demonstrates significant inhibitory activity against Fms-like tyrosine kinase 3 internal tandem duplication with a half-maximal inhibitory concentration of 0.22 μM in biochemical assays [3]. Cellular studies using Fms-like tyrosine kinase 3 internal tandem duplication-positive acute myeloid leukemia cell lines (Molm-14, Molm-13, MV4-11) show tandutinib inhibits autophosphorylation of Fms-like tyrosine kinase 3 internal tandem duplication with a half-maximal inhibitory concentration range of 10-100 nM, correlating with reduced proliferation and induction of apoptosis [3] [6]. In a phase 1 clinical trial, tandutinib treatment resulted in significant reductions in peripheral and bone marrow blasts in two of five evaluable acute myeloid leukemia patients with Fms-like tyrosine kinase 3 internal tandem duplication mutations at doses of 525 mg and 700 mg twice daily [1].

Table 1: Inhibitory Profile of Tandutinib Against Fms-Like Tyrosine Kinase 3 Mutations

Fms-Like Tyrosine Kinase 3 VariantBiochemical Half-Maximal Inhibitory Concentration (μM)Cellular Half-Maximal Inhibitory Concentration (nM)Clinical Evidence
Internal tandem duplication mutation0.2210-100Blast reduction in 2/5 patients
Wild-type0.52200-500Limited activity observed
D835 activation loop mutationNot determined>1000Resistance reported

While tandutinib shows efficacy against Fms-like tyrosine kinase 3 internal tandem duplication, its activity against activation loop mutations (e.g., D835Y/V/F) is substantially reduced due to steric hindrance and altered kinase domain dynamics [5] [6]. This differential sensitivity highlights the structural constraints of tandutinib binding and its limitation in addressing the full spectrum of Fms-like tyrosine kinase 3 mutations in acute myeloid leukemia.

Cross-Reactivity with Type III Receptor Tyrosine Kinases: c-Kit and Platelet-Derived Growth Factor Receptor β

Beyond Fms-like tyrosine kinase 3, tandutinib exhibits potent inhibition against other type III receptor tyrosine kinases, particularly c-Kit and platelet-derived growth factor receptor β. This cross-reactivity stems from structural conservation within the adenosine triphosphate binding pockets of these kinases. Biochemical analyses demonstrate tandutinib inhibits c-Kit with a half-maximal inhibitory concentration of 0.17 μM and platelet-derived growth factor receptor β with a half-maximal inhibitory concentration of 0.20 μM [3] [4]. The compound's quinazoline scaffold enables similar binding interactions with c-Kit and platelet-derived growth factor receptor β as observed with Fms-like tyrosine kinase 3, particularly through hydrogen bonding with conserved residues in the hinge region [4].

Table 2: Comparative Inhibition of Type III Receptor Tyrosine Kinases by Tandutinib

Target KinaseBiochemical Half-Maximal Inhibitory Concentration (μM)Relative Potency vs. Fms-Like Tyrosine Kinase 3Biological Implications
Fms-Like Tyrosine Kinase 30.221.0 (Reference)Suppression of acute myeloid leukemia blast proliferation
c-Kit0.171.3-fold higherPotential myelosuppression; activity against gastrointestinal stromal tumors
Platelet-Derived Growth Factor Receptor β0.201.1-fold higherPotential activity against gliomas and stromal cancers
Colony-Stimulating Factor 1 Receptor3.4315.6-fold lowerLimited clinical relevance

In cellular models, tandutinib effectively suppresses stem cell factor-mediated c-Kit phosphorylation and platelet-derived growth factor-induced platelet-derived growth factor receptor β activation at nanomolar concentrations [3] [7]. This broad activity against type III receptor tyrosine kinases suggests potential therapeutic applications beyond acute myeloid leukemia, particularly in malignancies driven by c-Kit or platelet-derived growth factor receptor β mutations. However, inhibition of c-Kit raises concerns about hematopoietic toxicity, as c-Kit is essential for normal hematopoiesis. Preclinical studies indicate that tandutinib preferentially inhibits blast colonies from Fms-like tyrosine kinase 3 internal tandem duplication-positive acute myeloid leukemia patients without significantly affecting colony formation by normal human progenitor cells at therapeutic concentrations [3] [7]. This selectivity window provides a therapeutic rationale for tandutinib despite its multi-targeted nature.

Selectivity Profiling Against Non-Target Kinases (e.g., Epidermal Growth Factor Receptor, Fibroblast Growth Factor Receptor, Kinase Insert Domain Receptor)

Tandutinib demonstrates meaningful selectivity for type III receptor tyrosine kinases when profiled against diverse kinase panels. Kinome-wide screening reveals that tandutinib exhibits >100-fold selectivity against several non-target kinases including epidermal growth factor receptor, fibroblast growth factor receptor, and kinase insert domain receptor (vascular endothelial growth factor receptor 2) [3] [5] [8]. This selectivity profile is attributed to structural differences in the adenosine triphosphate binding pockets, particularly the gatekeeper residues and hinge region conformations that are less compatible with tandutinib's binding mode [5].

The selectivity profile was quantitatively established through competitive binding assays across 60 tyrosine kinases, where tandutinib showed half-maximal inhibitory concentration values >10 μM for epidermal growth factor receptor, fibroblast growth factor receptor 1, and kinase insert domain receptor [3] [9]. This represents at least 50-fold selectivity relative to Fms-like tyrosine kinase 3 inhibition. Additional kinases with minimal inhibition by tandutinib include insulin receptor (>100 μM), Src (>30 μM), Abl (>25 μM), protein kinase C (>50 μM), and mitogen-activated protein kinases (>50 μM) [3] [8].

Table 3: Selectivity Profile of Tandutinib Against Non-Target Kinases

Non-Target KinaseBiochemical Half-Maximal Inhibitory Concentration (μM)Selectivity Ratio (vs. Fms-Like Tyrosine Kinase 3)Structural Basis of Selectivity
Epidermal Growth Factor Receptor>10>45-foldBulkier gatekeeper residue (Thr790) creates steric clash
Fibroblast Growth Factor Receptor 1>10>45-foldUnique hinge region conformation incompatible with quinazoline binding
Kinase Insert Domain Receptor>10>45-foldLarger hydrophobic pocket requires different inhibitor orientation
Colony-Stimulating Factor 1 Receptor3.4315.6-foldPartial conservation of type III receptor tyrosine kinase features
Src>30>136-foldDistinct adenosine triphosphate pocket geometry

Compared to first-generation Fms-like tyrosine kinase 3 inhibitors (midostaurin, lestaurtinib), tandutinib shows improved selectivity for Fms-like tyrosine kinase 3, c-Kit, and platelet-derived growth factor receptor β versus other kinases [5] [8]. However, when compared to next-generation Fms-like tyrosine kinase 3 inhibitors (gilteritinib, quizartinib), tandutinib exhibits a broader off-target profile, particularly against platelet-derived growth factor receptor β and c-Kit [5]. This relative selectivity profile positions tandutinib as a transitional inhibitor between the non-specific first-generation inhibitors and the more target-specific second-generation compounds.

The selectivity advantages of tandutinib must be balanced against its limitations in addressing Fms-like tyrosine kinase 3 activation loop mutations and its moderate potency against wild-type Fms-like tyrosine kinase 3. While its multi-targeted nature against type III receptor tyrosine kinases may offer therapeutic benefits in heterogeneous malignancies, it also reduces the specific anti-leukemic efficacy attributable solely to Fms-like tyrosine kinase 3 inhibition [5]. Nevertheless, tandutinib's selectivity profile against non-type III receptor tyrosine kinases represents a significant advancement in targeted therapy design, minimizing off-target toxicities associated with broader kinase inhibition while maintaining efficacy against clinically relevant oncogenic drivers [8].

Properties

Product Name

Tandutinib hydrochloride

IUPAC Name

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide;hydrochloride

Molecular Formula

C31H43ClN6O4

Molecular Weight

599.2 g/mol

InChI

InChI=1S/C31H42N6O4.ClH/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35;/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38);1H

InChI Key

FOEBHLNUCNUHHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.